molecular formula C7H4Cl2N2 B3034579 4-Amino-2,3-dichlorobenzonitrile CAS No. 193090-61-8

4-Amino-2,3-dichlorobenzonitrile

Cat. No.: B3034579
CAS No.: 193090-61-8
M. Wt: 187.02 g/mol
InChI Key: XDJNPFJHLFODNI-UHFFFAOYSA-N
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Description

4-Amino-2,3-dichlorobenzonitrile is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Characterization and Molecular Studies

Research has focused on the spectroscopic characterization and molecular dynamics of compounds structurally similar to "4-Amino-2,3-dichlorobenzonitrile". For example, studies on 2-amino-3,5-dichlorobenzonitrile have utilized DFT calculations, FT-IR, and FT-Raman spectra to understand molecular geometry, vibrational wavenumbers, and thermodynamic parameters (Rastogi et al., 2013). Such insights are crucial for the development of new materials and understanding the fundamental properties of nitrile-containing compounds.

Synthesis of Heterocyclic Compounds

Aminonitriles serve as valuable intermediates in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals, agrochemicals, and dyes. The versatility of α-amino nitriles, for instance, highlights their importance in constructing complex molecules, including natural and artificial amino acids (Khan et al., 2022). This underscores the potential of "this compound" in synthesizing biologically active molecules.

Environmental Remediation

Compounds related to "this compound" have been explored for environmental applications, such as the degradation of persistent herbicide metabolites in soil and water. For example, studies on the degradation of 2,6-dichlorobenzamide (BAM) by Aminobacter spp. have demonstrated the potential for bioremediation of contaminated environments (Sørensen et al., 2006). This suggests that derivatives of "this compound" could be relevant in developing strategies for mitigating environmental pollutants.

Catalysis and Synthetic Methodologies

Research on nitrile-containing compounds has led to advancements in catalysis and synthetic methodologies, enhancing the efficiency of producing amines and other valuable chemicals. For instance, the synthesis of α-aminonitriles via the Strecker reaction, using coordination polymers as catalysts, represents a green and efficient approach to synthesizing essential intermediates for pharmaceuticals and agrochemicals (Khan et al., 2022).

Safety and Hazards

4-Amino-2,3-dichlorobenzonitrile is considered hazardous . It is toxic if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and seek medical advice .

Future Directions

Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals . The development of more efficient and environmentally friendly synthesis methods, such as the ammoxidation of dichlorotoluenes, is an important area of research . This could lead to the production of dichlorobenzonitriles at lower costs and with higher yields .

Properties

IUPAC Name

4-amino-2,3-dichlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJNPFJHLFODNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302353
Record name 4-Amino-2,3-dichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193090-61-8
Record name 4-Amino-2,3-dichlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193090-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,3-dichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.